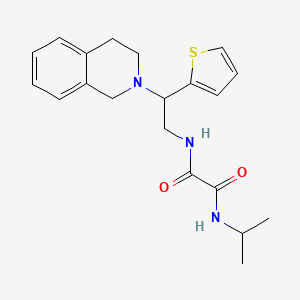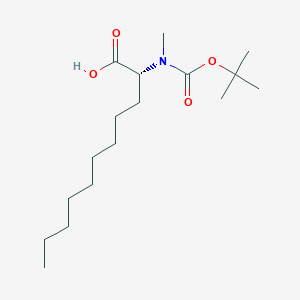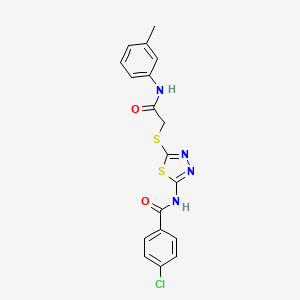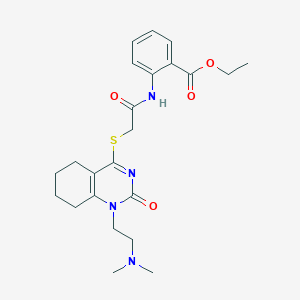
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide is a complex organic compound, part of a class of molecules that exhibit significant biological and chemical activity. This compound is notable for its unique structure, combining an oxalamide functional group with a 3,4-dihydroisoquinoline moiety, and a thiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, often starting with the creation of intermediates. One common method includes:
Formation of the 3,4-Dihydroisoquinoline Intermediate
Reacting an aromatic amine with an aldehyde in the presence of an acid catalyst.
Typical conditions: mild temperatures, use of a solvent like methanol or ethanol.
Attachment of the Thiophene Ring
A coupling reaction, often facilitated by palladium-catalyzed cross-coupling, such as Suzuki or Heck reactions.
Typical conditions: presence of a base, temperatures around 80-120°C.
Formation of the Oxalamide Group
This step involves reacting the resulting intermediate with an oxalyl chloride derivative.
Typical conditions: use of an inert atmosphere, low temperatures to prevent decomposition.
Industrial Production Methods
For industrial-scale production, optimized methods focus on cost-efficiency and scalability:
Batch vs. Continuous Flow Synthesis: : Continuous flow systems are preferred for consistent quality and yield.
Catalyst Recovery and Reuse: : To minimize costs, catalysts are often recovered and reused.
化学反応の分析
Types of Reactions
Oxidation and Reduction
Oxidation typically transforms thiophene into sulfoxide or sulfone derivatives.
Reduction can occur at the isoquinoline moiety, converting it to a tetrahydroisoquinoline derivative.
Substitution
Commonly occurs at the thiophene ring or the isoquinoline nitrogen.
Common Reagents and Conditions
Oxidation
Reagents like m-chloroperoxybenzoic acid (mCPBA).
Conditions: room temperature, solvents like dichloromethane.
Reduction
Reagents like sodium borohydride (NaBH4).
Conditions: ethanol or methanol as solvents, mild temperatures.
Substitution
Reagents like halides or nucleophiles.
Conditions: often under basic conditions, solvents like acetonitrile.
Major Products
Products vary based on the reaction conditions but can include sulfoxide derivatives from oxidation, substituted thiophenes, and reduced isoquinoline derivatives.
科学的研究の応用
This compound has diverse applications due to its multifaceted structure:
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Structural studies on pi-conjugation and ring interactions.
Biology
Investigated for potential interactions with biological macromolecules.
Studied for its binding properties to receptors.
Medicine
Potential pharmaceutical applications due to its bioactive components.
Research in antitumor, antimicrobial, and anti-inflammatory activities.
Industry
Used in material sciences for developing novel polymers and materials.
作用機序
Molecular Targets and Pathways
Molecular Targets
Enzymes and receptors, particularly those involved in metabolic pathways.
Pathways
The compound can modulate biochemical pathways, influencing cellular responses.
類似化合物との比較
Similar Compounds
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide
N1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-yl)ethyl)-N2-isopropyloxalamide
Highlighting Uniqueness
Structural Uniqueness
The combination of a thiophene ring with an oxalamide group is less common.
Reactivity
Unique reactivity patterns due to the interplay between the different ring systems and functional groups.
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14(2)22-20(25)19(24)21-12-17(18-8-5-11-26-18)23-10-9-15-6-3-4-7-16(15)13-23/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYULQJMCQQFWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylpropan-1-one](/img/structure/B2531894.png)
![3-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2531898.png)

![methyl 1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2531901.png)
![1'-(2-((Difluoromethyl)sulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2531902.png)


![5-[(4-chlorophenyl)sulfanyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2531905.png)
![(3-chlorophenyl)[2-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2531907.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2531910.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2531911.png)

![4-(diethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2531914.png)
![N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2531915.png)
